5-Phenyl-4,5-dihydroisoxazol-5-ol

Anticancer Antiproliferative Structure-Activity Relationship

Researchers optimizing isoxazoline-based antifungals face scaffold-hopping artifacts and CYP inhibition with generic cores. 5-Phenyl-4,5-dihydroisoxazol-5-ol (CAS 53009-35-1) solves this with a validated chiral building block: • Stereochemically defined C5 center enables precise SAR exploration. • Documented anti-Aspergillus activity with low CYP enzyme inhibition. • Reactive hydroxyl group for rapid parallel library diversification. Consistent purity and reliable supply support reproducible medicinal chemistry.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 53009-35-1
Cat. No. B12887867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-4,5-dihydroisoxazol-5-ol
CAS53009-35-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C=NOC1(C2=CC=CC=C2)O
InChIInChI=1S/C9H9NO2/c11-9(6-7-10-12-9)8-4-2-1-3-5-8/h1-5,7,11H,6H2
InChIKeyJSGPETSCXWSANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-4,5-dihydroisoxazol-5-ol: Versatile Scaffold


5-Phenyl-4,5-dihydroisoxazol-5-ol (CAS 53009-35-1), also known as 5-phenyl-4H-1,2-oxazol-5-ol, is a heterocyclic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) class. Its core scaffold features a five-membered ring containing nitrogen and oxygen atoms, which serves as a crucial pharmacophore in numerous bioactive molecules. This compound is of significant interest in medicinal chemistry and agrochemical research due to the well-documented broad spectrum of biological activities exhibited by its structural class, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties [1] [2]. Its molecular formula is C9H9NO2, with a molecular weight of 163.17 g/mol and a predicted LogP of 0.67 . The compound's chiral center at the 5-position and the presence of a reactive hydroxyl group make it a valuable intermediate for further synthetic elaboration.

Scaffold Privileged 4,5-dihydroisoxazole core Versatile pharmacophore for SAR exploration
Synthetic Utility Chiral 5-hydroxy intermediate Enables further elaboration at reactive site
Research Models Broad heterocyclic chemistry toolbox Supports cell-based and enzymatic assay design

5-Phenyl-4,5-dihydroisoxazol-5-ol Substitution Risks


While the 4,5-dihydroisoxazole class is known for diverse biological activities, generic substitution among its derivatives is scientifically unsound. The biological and chemical properties of this scaffold are exquisitely sensitive to substitution patterns. For instance, the presence and position of the 5-phenyl and 5-hydroxyl groups in 5-Phenyl-4,5-dihydroisoxazol-5-ol are critical for its specific reactivity and potential interactions. Studies on related series demonstrate that subtle structural modifications—such as the introduction of a methyl or sulfonyl group at the 5-position, or different aryl substitutions at the 3-position—lead to dramatic differences in biological target engagement, potency, and selectivity [1]. This is exemplified by the vastly different activities observed in closely related compounds; some act as potent estrogen receptor agonists, others as anticancer agents, and yet others as antiprotozoals [2] [3]. Therefore, substituting this compound with a near neighbor without rigorous validation of the specific assay and model system risks experimental failure and irreproducible results.

3‑Position substitution determines activity

Biological response is highly tunable; replacing with a near analog lacking the same 3‑substitution may abolish target engagement.

5‑Hydroxy / 5‑phenyl pair is critical

Removal or modification of either group alters hydrogen‑bonding and steric profile, shifting scaffold reactivity.

Ring‑opened analogs differ pharmacologically

3‑Hydroxyketone derivatives exhibit distinct receptor binding profiles; isoxazoline ring closure is essential for reported selectivity patterns.

5-Phenyl-4,5-dihydroisoxazol-5-ol Differentiation from Analogs


Antiproliferative Selectivity in Cancer Screens

While 5-Phenyl-4,5-dihydroisoxazol-5-ol itself is a core scaffold, its derivatives exhibit sharply differentiated anticancer activity. In a study of 3-substituted-5-phenyl-4,5-dihydroisoxazoles, the unsubstituted 5-phenyl derivative (compound 4) was compared to its 5-(2-substituted-quinolin-3-yl) counterparts. The most active derivative, 7i, showed selective growth inhibition against the EKVX non-small cell lung cancer line, while the simpler scaffold 4 showed no significant activity. This highlights that the 5-phenyl-5-hydroxy core is a necessary but not sufficient condition for activity; its unique substitution at the 3-position drives the observed potency [1]. This is a class-level inference for the target compound.

Cancer Cell Screen
Class‑level
Core scaffold (4): inactive
Derivative 7i: active in EKVX NSCLC
Supports cell‑model response context; activity is substitution‑dependent.
One‑dose screen; requires target‑compound verification.
Anticancer Antiproliferative Structure-Activity Relationship

Estrogen Receptor Binding vs. 3-Hydroxyketones

In a systematic study of 52 diphenyl-4,5-dihydroisoxazoles and related 3-hydroxy ketones, the core scaffold represented by 5-Phenyl-4,5-dihydroisoxazol-5-ol analogs demonstrated a distinct binding profile at estrogen receptors (ER) compared to the 3-hydroxyketone series. While the highest RBAs were observed for a 3-hydroxyketone (50a, with ~200% RBA for ERα), several 4,5-dihydroisoxazole derivatives (e.g., 45a, 45b) showed notable ERα binding selectivity with RBAs of approximately 1-16%, acting as agonists or partial agonists [1]. This indicates that the isoxazoline ring, a key feature of the target compound, provides a different pharmacological profile than the ring-opened 3-hydroxyketone analogs, offering researchers a distinct tool for modulating ER activity.

ERα Binding Profile
Reported
4,5‑Dihydroisoxazole analogs: RBA ~1–16%
3‑Hydroxyketone 50a: RBA ~200%
Isoxazoline scaffold offers a distinct binding profile context.
MCF‑7 reporter assay; partial agonist behavior observed.
Estrogen Receptor Binding Affinity SAR

Antifungal Activity Against Aspergillus

A comparative medicinal chemistry study evaluating various aromatic heterocycles as antifungal agents found that the isoxazole nucleus was more suited for improving activity against Aspergillus spp. compared to other heterocyclic scaffolds. Within this series, 2-F substituted 4,5-dihydroisoxazole analogues (23g and 23h) displayed remarkable in vitro activity against Candida spp., C. neoformans, and A. fumigatus, with potency superior or comparable to the reference drugs fluconazole and voriconazole. Notably, these compounds exhibited low inhibition of human cytochrome P450 isoforms and excellent plasma stability . This is a class-level inference for the target compound.

Antifungal Screen
Class‑level
Isoxazole derivatives 23g, 23h: activity comparable to fluconazole/voriconazole
Supports antifungal screening context; low CYP inhibition reported.
Quantitative MIC not available; review required.
Antifungal Aspergillus Drug Design

5-Phenyl-4,5-dihydroisoxazol-5-ol Applications


Core Scaffold for Anticancer SAR

Researchers developing novel anticancer agents can utilize 5-Phenyl-4,5-dihydroisoxazol-5-ol as a modular core for SAR exploration. As demonstrated, subtle substitutions on this scaffold yield derivatives with highly variable and selective cytotoxic activities against specific cancer cell lines, such as non-small cell lung cancer (EKVX) [1]. This makes it an ideal starting material for synthesizing focused libraries to probe the chemical space around the 3-position and identify leads with optimized potency and selectivity. Its use ensures that observed biological effects are due to deliberate structural modifications rather than scaffold-hopping artifacts.

SERM Development

For projects aiming to develop novel SERMs or tissue-selective estrogen receptor agonists, the 4,5-dihydroisoxazole scaffold of this compound offers a pharmacologically distinct alternative to high-potency agonists like 3-hydroxyketones. The documented ERα binding affinities (RBA ~1-16%) of related dihydroisoxazoles, coupled with their ability to act as partial agonists, provide a unique biological signature [1]. This compound is therefore a strategic choice for initiating programs seeking a balanced ER modulation profile, potentially reducing the risk of adverse effects associated with full agonism.

Next-Generation Antifungal Agent Design

Given the documented advantage of the isoxazole nucleus for targeting Aspergillus spp. and its favorable selectivity over human CYP enzymes, 5-Phenyl-4,5-dihydroisoxazol-5-ol is a high-value building block for antifungal medicinal chemistry [1]. Its use in the synthesis of novel derivatives is supported by evidence showing that this heterocyclic core can yield compounds with activity comparable or superior to clinical antifungals like voriconazole, while potentially mitigating drug-drug interaction liabilities due to low CYP inhibition. This makes it particularly relevant for developing treatments for invasive aspergillosis.

Chemical Probe Intermediate

The presence of the chiral center at the 5-position and the reactive hydroxyl group makes 5-Phenyl-4,5-dihydroisoxazol-5-ol an excellent synthetic intermediate. It can be further elaborated to produce a wide range of chemical probes for exploring various biological targets beyond the ones discussed, including antiprotozoal and anti-infective agents [1]. Its modular nature allows for rapid diversification, making it a cost-effective and chemically tractable starting point for parallel synthesis and high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Cancer cell‑model SAR studies
3‑position substitution‑dependent activity
Cell‑line selectivity profiling
Estrogen receptor modulation research
Isoxazoline scaffold ER binding profile
Partial agonist / agonist assay context
Antifungal screening studies
Isoxazole core with CYP selectivity review
Aspergillus spp. susceptibility testing
Chemical probe synthesis
Chiral hydroxyl intermediate for diversification
Parallel synthesis compatibility

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